5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
Description
Properties
CAS No. |
61457-16-7 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
5-propan-2-yl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-3(2)5-8-6(12)4-7(9-5)13-11-10-4/h3H,1-2H3,(H,8,9,12) |
InChI Key |
DARFLVRVGMLEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at electrophilic positions. In related thiadiazolo[4,5-d]pyrimidines, treatment with alkyl halides (e.g., methyl iodide, ethyl bromide) in acetonitrile under reflux with triethylamine yields S-alkylated derivatives . For example:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Methyl iodide | 2-(Methylthio)thiazolo[4,5-d]pyrimidine | 60% | CH₃CN, Et₃N, reflux, 2–3 h |
| Ethyl bromide | 2-(Ethylthio)thiazolo[4,5-d]pyrimidine | 65% | CH₃CN, Et₃N, reflux, 2–3 h |
This reactivity suggests that the 5-(propan-2-yl) substituent may sterically influence substitution rates at adjacent positions .
Cycloaddition and Annulation Reactions
The pyrimidine ring participates in cycloadditions. In a study on triazolothiadiazines, fused pyrimidine systems reacted with α,β-unsaturated carbonyl compounds (e.g., chalcones) via [4+2] cycloaddition to form polycyclic derivatives . Key findings include:
-
Knoevenagel Condensation : Activated aldehydes and β-ketoesters form intermediates for Michael addition, followed by cyclization to yield benzoazole-fused pyrimidines (70–85% yield) .
-
Diels-Alder Reactions : Pyrimidine derivatives react with 1,2,3-triazine carboxylates to form tricyclic structures (e.g., pyrimido[2,1-b]benzothiazoles) .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable derivatization. For thiadiazolo[3,4-d]pyrimidines, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 7-position . Representative conditions:
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | 5-Methyl-thiadiazolopyrimidine | 7-Aryl-thiadiazolopyrimidine | 75% |
Oxidation and Reduction
-
Oxidation : Thioether groups (-S-) in thiadiazolo derivatives oxidize to sulfones (-SO₂-) using mCPBA (meta-chloroperbenzoic acid) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines, as seen in pyridyl-pyrimidine systems .
Multicomponent Reactions (MCRs)
MCRs efficiently generate complex derivatives. For example, combining 5-(propan-2-yl)thiadiazolopyrimidine with aldehydes and β-diketones in acetic acid yields pyrimido[2,1-b]thiadiazoles (Scheme 1) :
Reaction Components :
-
5-(Propan-2-yl)thiadiazolopyrimidine
-
Benzaldehyde
-
Ethyl acetoacetate
Conditions : AcOH, 80°C, 4–6 h
Yield : 70–78%
Comparative Reaction Data
The table below summarizes key reaction methodologies for analogous compounds:
Mechanistic Insights
Scientific Research Applications
5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing activity against specific cancer cell lines.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as semiconductors and photovoltaic materials.
Biological Studies: The compound’s biological activity, including antimicrobial and anti-inflammatory properties, is of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Isopropyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Q & A
Q. Q1. What are the recommended synthetic routes for 5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiadiazolo-pyrimidine derivatives typically involves multi-step reactions. A general approach includes:
Q. Q2. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?
Methodological Answer:
- X-ray Crystallography: Resolves regiochemical ambiguities in fused-ring systems (e.g., thiadiazolo-pyrimidine core) by determining bond lengths and angles .
- Spectroscopic Techniques:
- 1H/13C NMR: Assign peaks based on coupling patterns (e.g., isopropyl group protons at δ ~1.2–1.4 ppm as a doublet) .
- HRMS: Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- Elemental Analysis: Validate purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for thiadiazolo-pyrimidine derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or target selectivity. To address this:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds .
- Dose-Response Curves: Compare EC50/IC50 values across studies to identify potency trends .
- Target Profiling: Perform computational docking (e.g., AutoDock Vina) to predict binding modes to enzymes like phosphodiesterases or kinases, followed by SPR or ITC for affinity validation .
Q. Q4. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?
Methodological Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the isopropyl or thiadiazole positions .
- Cocrystallization: Use coformers like citric acid or cyclodextrins to enhance solubility while retaining crystallinity .
- Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Q. Q5. How can researchers differentiate the reactivity of the thiadiazole ring from the pyrimidine core in functionalization reactions?
Methodological Answer:
- Electrophilic Substitution: The pyrimidine ring is more electron-deficient, favoring reactions with electrophiles (e.g., nitration at meta positions).
- Nucleophilic Attack: Thiadiazole’s sulfur atoms act as soft nucleophiles, reacting preferentially with alkyl halides or acyl chlorides .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield pyrimidine NH groups during thiadiazole functionalization .
Q. Q6. What computational methods are recommended for predicting metabolic stability and toxicity of this compound?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition .
- Metabolite Identification: Perform in silico metabolism simulations with GLORY or MetaSite to highlight vulnerable sites (e.g., isopropyl oxidation) .
- Toxicity Profiling: Apply ProTox-II for acute toxicity prediction and molecular dynamics simulations to assess off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
